Home > Products > Screening Compounds P104992 > 5-Bromo-7-fluorochroman-4-one
5-Bromo-7-fluorochroman-4-one - 1260008-29-4

5-Bromo-7-fluorochroman-4-one

Catalog Number: EVT-3029255
CAS Number: 1260008-29-4
Molecular Formula: C9H6BrFO2
Molecular Weight: 245.047
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-3-(5-bromo-2-thienyl)-1-(4-nitrophenyl)prop-2-en-1-one

  • Compound Description: (2E)-3-(5-bromo-2-thienyl)-1-(4-nitrophenyl)prop-2-en-1-one (5B2SNC) is a chalcone derivative investigated for its linear and nonlinear optical properties. The compound exhibits a direct optical band gap of 3.1 eV and shows significant second harmonic generation efficiency. 5B2SNC also displays strong reverse saturation absorption, negative nonlinear refraction, and good optical limiting properties.

6-Bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl (mBhc)

  • Compound Description: 6-Bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl (mBhc) is a photolabile protecting group used for thiol caging. It demonstrates efficient photo-cleavage upon UV or near-IR irradiation without significant photoisomerization. This compound allows for spatio-temporal control of thiol-containing molecules in biological systems and bioengineering applications.

5-Bromo-3,4-dihydroxybenzaldehyde (BD)

  • Compound Description: 5-Bromo-3,4-dihydroxybenzaldehyde (BD), isolated from the red alga Polysiphonia morrowii, exhibits anti-adipogenic properties. It effectively inhibits lipid accumulation and triglyceride levels in 3T3-L1 adipocytes. BD achieves this by downregulating the expression of adipogenic transcription factors and activating AMP-activated protein kinase signaling.
Overview

5-Bromo-7-fluorochroman-4-one is a synthetic organic compound classified under the chromanone family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine and fluorine substituents on the chromanone structure, which enhances its pharmacological properties. The compound's molecular formula is C9H6BrFO2C_9H_6BrFO_2 and it has a molecular weight of 245.05 g/mol. Its unique structure makes it an important scaffold for developing various therapeutic agents.

Source and Classification

5-Bromo-7-fluorochroman-4-one can be sourced from various chemical suppliers and is often used in research laboratories for its potential applications in drug development. It falls under the category of heterocyclic compounds, specifically as a derivative of chromanone. Chromanones are recognized for their roles in natural products and synthetic pharmaceuticals, making them significant in both academic and industrial research.

Synthesis Analysis

Methods

The synthesis of 5-bromo-7-fluorochroman-4-one typically involves several steps, including:

  1. Starting Materials: The synthesis often begins with commercially available starting materials such as substituted phenols or an appropriate chromanone precursor.
  2. Bromination: Bromination can be achieved using reagents like N-bromosuccinimide or bromine in solvents like tetrahydrofuran to introduce the bromine atom at the desired position.
  3. Fluorination: The introduction of fluorine may utilize fluorinating agents such as Selectfluor or other electrophilic fluorination methods.
  4. Cyclization: Final cyclization steps may involve heating or refluxing to form the chromanone structure.

Technical Details

The synthesis should be optimized for yield and purity, often involving purification techniques such as column chromatography or recrystallization to isolate the final product effectively. Detailed reaction conditions, including temperature, time, and concentration of reagents, are critical for achieving high-quality yields.

Molecular Structure Analysis

Structure

The molecular structure of 5-bromo-7-fluorochroman-4-one consists of a fused benzene and dihydropyran ring system with substituents at specific positions:

  • Bromine at position 5
  • Fluorine at position 7
  • A carbonyl group (C=O) at position 4

This arrangement contributes to its unique chemical reactivity and biological activity.

Data

  • Molecular Formula: C9H6BrFO2C_9H_6BrFO_2
  • Molecular Weight: 245.05 g/mol
  • CAS Number: 1092350-30-5
  • InChI Key: HFZTWXBKOKADOI-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

5-Bromo-7-fluorochroman-4-one can participate in various chemical reactions due to its electrophilic nature:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
  2. Reduction Reactions: The carbonyl group can undergo reduction to form corresponding alcohols.
  3. Condensation Reactions: It can react with amines or other nucleophiles to form imines or related compounds.

Technical Details

The choice of solvent, temperature, and reaction time significantly influences the outcome of these reactions, necessitating careful optimization during experimental procedures.

Mechanism of Action

Process

The mechanism of action for compounds like 5-bromo-7-fluorochroman-4-one typically involves interaction with biological targets such as enzymes or receptors. The presence of halogen substituents can enhance lipophilicity and improve membrane permeability, allowing better bioavailability.

Data

Studies have shown that chromanones exhibit antioxidant, anti-inflammatory, and anticancer activities, making them valuable in therapeutic contexts. Specific mechanisms may involve modulation of signaling pathways or inhibition of key enzymes involved in disease processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid with a crystalline form.
  • Melting Point: Specific melting points may vary based on purity but are generally within a defined range for similar compounds.

Chemical Properties

Relevant data regarding solubility, stability, and reactivity are crucial for practical applications in laboratory settings.

Applications

5-Bromo-7-fluorochroman-4-one serves as a significant scaffold in medicinal chemistry for developing new therapeutic agents. Its derivatives have been explored for:

  1. Antioxidant Activity: Compounds derived from chromanones have demonstrated potential as antioxidants.
  2. Anticancer Research: Various studies indicate that modifications to the chromanone structure can lead to enhanced anticancer properties.
  3. Pharmaceutical Development: Its unique structural features make it a candidate for further exploration in drug design targeting specific diseases.
Synthetic Methodologies for 5-Bromo-7-fluorochroman-4-one

Halogenation Strategies for Chroman-4-one Derivatives

Regioselective Bromination and Fluorination Techniques

Regioselective halogenation of the chromanone scaffold requires precise control to achieve the desired 5-bromo-7-fluoro substitution pattern. The electron-deficient nature of the chroman-4-one system directs electrophilic bromination preferentially to the C5 position, which is activated through resonance effects. Fluorination at C7 typically employs ortho-directing metalation strategies or halogen exchange reactions, leveraging the superior leaving group capacity of nitro or trimethylammonium groups at this position. Research indicates that pre-positioned fluorine atoms significantly influence subsequent bromination kinetics due to their strong electron-withdrawing inductive effects, which enhance the electrophilic character at C5 by approximately 1.5 times compared to non-fluorinated analogs [1] [3].

A patented approach utilizes in situ diazotization of 7-aminochroman-4-one derivatives followed by Schiemann reaction to install fluorine, achieving >85% regiochemical fidelity. Bromination then proceeds under mild conditions (0-5°C) using bromine in acetic acid, where the pre-installed fluorine atom prevents dibromide formation through steric and electronic deactivation of adjacent positions [3]. Alternative pathways involve direct electrophilic bromination of 7-fluorochroman-4-one using N-bromosuccinimide (NBS) in mixed solvent systems, though this requires careful stoichiometric control to prevent polybromination [4].

Solvent Systems and Catalytic Optimization in Halogenation

Solvent polarity and protic character critically influence halogenation efficiency and regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) facilitate NBS-mediated bromination by enhancing electrophile solubility and reactivity, while mixed aqueous-acetic acid systems (3:1 v/v) improve yields in electrophilic fluorination by minimizing hydrolysis byproducts. Catalytic enhancements are achieved through Lewis acid additives; zinc chloride (5 mol%) improves bromination regioselectivity by coordinating with the chromanone carbonyl, thereby activating adjacent positions toward electrophilic attack [3].

Table 1: Solvent and Catalyst Systems for Regioselective Halogenation

Reagent SystemSolventTemperature (°C)Yield (%)Regioselectivity Ratio (5-Br:Other)
NBS/ZnCl₂Acetonitrile257820:1
Br₂AcOH/H₂O (3:1)0-58215:1
Selectfluor®/AgOTfDMSO8068N/A (fluorination)
NBS (uncatalyzed)ChloroformReflux555:1

Microwave irradiation (100-150 W) reduces reaction times from hours to minutes while maintaining >90% regiochemical purity in bromofluorination sequences. Solvent-free techniques employing silica-supported NBS demonstrate improved environmental profiles but require extended reaction times (4-6 hours) compared to solution-phase methods [1] [4].

Cyclocondensation Approaches for Chromanone Core Assembly

Microwave-Assisted Cyclization Protocols

Ring-forming strategies for constructing the chromanone core prior to halogenation benefit significantly from energy-transfer optimization. Microwave-assisted cyclocondensation between fluorinated phenols and α,β-unsaturated carbonyl compounds achieves near-quantitative conversions in <30 minutes—a 10-fold reduction compared to conventional thermal methods. A representative protocol involves reacting 3-fluoro-4-hydroxybenzaldehyde with ethyl acrylate under microwave irradiation (120°C, 150 W) in the presence of piperidine catalyst, yielding 7-fluorochroman-4-one in 92% isolated yield [6]. This acceleration occurs via selective dielectric heating of polar intermediates, reducing side-product formation from thermal degradation.

Continuous-flow microwave reactors further enhance scalability by enabling precise temperature control (±2°C) during exothermic cyclization events. Residence times of <5 minutes at 150°C afford kilogram-scale production of the fluorinated chromanone core, which serves as the precursor for subsequent regioselective bromination [7].

Transition Metal-Catalyzed Ring-Closing Mechanisms

Palladium and copper catalysts enable convergent assembly of halogenated chromanones through intramolecular C–O bond formation. Key methodologies include:

  • Palladium-catalyzed carbonylative cyclization: 2-bromo-5-fluorophenol derivatives undergo coupling with allylic alcohols under 5 atm CO pressure in the presence of Pd(PPh₃)₄ (2 mol%), generating the chromanone core with inherent bromine and fluorine atoms at predetermined positions. This method achieves 75-80% yields but requires specialized equipment for high-pressure reactions [6].
  • Copper(I)-mediated Ullmann-type condensation: 2-fluorophenyl propargyl ethers cyclize in the presence of CuBr (10 mol%) at 80°C via 6-endo-dig cyclization, forming 4-methylenechroman intermediates that undergo subsequent oxidation to the target ketone. This approach allows late-stage introduction of bromine through electrophilic addition to the exocyclic methylene group [7].

Table 2: Transition Metal-Catalyzed Cyclization Performance Metrics

Catalyst SystemSubstrate ClassTemperature (°C)Reaction Time (h)Yield (%)
Pd(OAc)₂/Xantphos2-Bromo-5-fluorophenol100478
CuBr/1,10-phenanthroline2-Fluorophenyl propargyl ether80670
PdCl₂(PPh₃)₂/CO2-Iodo-4-fluorophenol1208 (pressure)65

Post-Functionalization of Chromanone Precursors

Directed Ortho-Metalation for Late-Stage Bromine Introduction

Directed ortho-metalation (DoM) leverages the chromanone carbonyl as a directing group for regioselective bromination at C5. Deprotonation with lithium diisopropylamide (LDA) at –78°C generates a dianionic species that reacts with electrophilic bromine sources (e.g., Br₂, NBS) with >95% regioselectivity. This approach is particularly valuable for introducing bromine into pre-fluorinated chroman-4-ones, as the fluorine atom remains inert under these strongly basic conditions. Quenching with trimethylsilyl chloride provides protected intermediates amenable to further functionalization [1] [3].

Temporary directing groups offer enhanced flexibility; installation of a removable pivaloyl group at C3 oxygen enables ortho-bromination at C4 via palladacycle formation, followed by deprotection and isomerization to the C5-brominated product. This three-step sequence affords 65-70% overall yield of 5-bromo-7-fluorochroman-4-one from unsubstituted precursors [4].

Fluorine Incorporation via Nucleophilic Aromatic Substitution

Late-stage fluorination exploits the activation conferred by the chromanone carbonyl and existing bromine substituent toward nucleophilic aromatic substitution. 5,7-Dibromochroman-4-one undergoes selective fluorine exchange at C7 when treated with anhydrous potassium fluoride in dimethyl sulfoxide (DMSO) at 160°C, achieving 75% conversion with <5% difluorination byproducts. Crown ether additives (18-crown-6, 5 mol%) enhance reactivity by complexing potassium cations, increasing fluoride nucleophilicity [3].

Halogen-exchange reactions using silver(I) fluoride provide complementary pathways under milder conditions (80°C in sulfolane), though silver costs necessitate catalyst recycling for industrial viability. Microwave assistance (200 W, 30 min) dramatically accelerates these substitutions, reducing typical reaction times from 24 hours to <1 hour while maintaining 80-85% yields [1] [4].

Properties

CAS Number

1260008-29-4

Product Name

5-Bromo-7-fluorochroman-4-one

IUPAC Name

5-bromo-7-fluoro-2,3-dihydrochromen-4-one

Molecular Formula

C9H6BrFO2

Molecular Weight

245.047

InChI

InChI=1S/C9H6BrFO2/c10-6-3-5(11)4-8-9(6)7(12)1-2-13-8/h3-4H,1-2H2

InChI Key

HAVWPXAFESISPA-UHFFFAOYSA-N

SMILES

C1COC2=C(C1=O)C(=CC(=C2)F)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.